molecular formula C16H19N3O5S B2964530 methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448135-15-6

methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2964530
CAS No.: 1448135-15-6
M. Wt: 365.4
InChI Key: SVVRLBCCDNKXQY-UHFFFAOYSA-N
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Description

Methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques and Routes : One study describes the synthesis of related compounds like methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate through convergent routes, highlighting the importance of innovative synthesis methods in developing related compounds for various applications (Lerestif et al., 1999).

  • Heterocyclic Synthesis : Another study details the novel synthesis of isoquinoline derivatives, emphasizing the versatility of these compounds in forming various heterocyclic structures, which are crucial in pharmaceuticals and materials science (Elmaati, 2004).

  • Isoxazole Derivatives : Research on the protonation of isoxazole derivatives, including sulfamethoxazole and sulfisoxazole, in aqueous sulfuric acid, contributes to understanding the chemical behavior of such compounds, which is critical in their application in various scientific fields (Manzo & de Bertorello, 1973).

  • Novel Sulfonamide Derivatives : A study on the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole starts from 3,5-dimethylisoxazole, indicating the relevance of such derivatives in the development of new compounds with potential applications in medicine and chemistry (Filimonov et al., 2006).

  • Polyfunctionalized Quinolines Synthesis : The synthesis of polyfunctionalized quinolines from related compounds signifies the importance of these methods in creating complex molecules for pharmaceuticals and other applications (Tominaga et al., 1994).

  • Phenylethanolamine N-methyltransferase Inhibitors : The study of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides as inhibitors of phenylethanolamine N-methyltransferase (PNMT) reflects the therapeutic potential of related compounds in treating various disorders (Blank et al., 1980).

  • Molecular and Crystal Structures Analysis : The analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates' molecular and crystal structures provides insight into the molecular configuration of similar compounds, which is essential in drug design and materials science (Rudenko et al., 2013).

Properties

IUPAC Name

methyl 7-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-10-15(11(2)24-17-10)25(21,22)18-14-5-4-12-6-7-19(16(20)23-3)9-13(12)8-14/h4-5,8,18H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVRLBCCDNKXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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